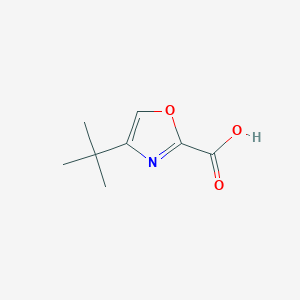

4-(tert-Butyl)oxazole-2-carboxylic acid

CAS No.:

Cat. No.: VC17666649

Molecular Formula: C8H11NO3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11NO3 |

|---|---|

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | 4-tert-butyl-1,3-oxazole-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H11NO3/c1-8(2,3)5-4-12-6(9-5)7(10)11/h4H,1-3H3,(H,10,11) |

| Standard InChI Key | JONDHZQQGJLNKO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=COC(=N1)C(=O)O |

Introduction

Structural and Molecular Characteristics

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. In 4-(tert-Butyl)oxazole-2-carboxylic acid, the tert-butyl group at position 4 introduces steric bulk, while the carboxylic acid at position 2 enhances reactivity for further derivatization. Key molecular properties can be inferred from structurally related compounds:

Molecular Formula and Weight

-

Molecular Formula: C₈H₁₁NO₃

-

Molecular Weight: 169.18 g/mol (calculated for the analogous 2-(tert-Butyl)oxazole-4-carboxylic acid) .

Spectroscopic Signatures

-

NMR: For the 2-(tert-Butyl)oxazole-4-carboxylic acid isomer, NMR (DMSO-d₆) shows characteristic peaks for the tert-butyl group (δ 1.30 ppm, singlet) and oxazole protons (δ 8.20 ppm, singlet) .

-

IR: Strong absorption bands for carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and oxazole ring (C=N, ~1650 cm⁻¹) .

Computational Descriptors

-

IUPAC Name: 4-(tert-Butyl)-1,3-oxazole-2-carboxylic acid.

-

SMILES: CC(C)(C)C1=NC(=CO1)C(=O)O (adapted from the 2-substituted analog) .

-

InChIKey: GVWUJKRGBRORLJ-UHFFFAOYSA-N (for the 2-(tert-Butyl)oxazole-4-carboxylic acid, highlighting structural similarity) .

Synthetic Methodologies

While no direct synthesis of 4-(tert-Butyl)oxazole-2-carboxylic acid is reported, recent advances in oxazole synthesis from carboxylic acids offer plausible routes:

Acylpyridinium Salt Intermediate

A 2025 study demonstrated the synthesis of 4,5-disubstituted oxazoles via triflylpyridinium-activated carboxylic acids. The method involves:

-

Activation: Reaction of carboxylic acids with DMAP-Tf to form acylpyridinium salts.

-

Cycloaddition: Trapping with isocyanoacetates or tosylmethyl isocyanide to yield oxazoles .

Example:

This method achieved yields up to 96% for hindered substrates, suggesting applicability to 4-(tert-Butyl)oxazole-2-carboxylic acid .

Functional Group Compatibility

Key considerations for synthesis:

-

Steric Effects: The tert-butyl group may slow reaction kinetics but can be mitigated by elevated temperatures (40–60°C) .

-

Acid Sensitivity: Carboxylic acid protection (e.g., methyl esters) may be required before cyclization .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate in polar aprotic solvents (e.g., DCM, THF) but poor in water due to the hydrophobic tert-butyl group .

-

Stability: Oxazole rings are generally stable under acidic conditions but may degrade under prolonged basic conditions .

Crystallographic Data

While no single-crystal data exists for the 4-substituted isomer, the 2-(tert-Butyl)oxazole-4-carboxylic acid analog crystallizes in a monoclinic system with hydrogen-bonded dimers stabilizing the structure .

Biological and Pharmaceutical Relevance

Oxazole derivatives exhibit diverse bioactivities, as demonstrated in recent studies:

Anti-Biofilm Activity

-

Macrooxazole Analogs: 2,5-Disubstituted oxazole-4-carboxylic acids inhibited Staphylococcus aureus biofilm formation by 65–79% at 250 µg/mL .

-

Structure-Activity Relationship (SAR): Hydrophobic substituents (e.g., tert-butyl) enhance membrane penetration, potentiating anti-biofilm effects .

Prodrug Synthesis

-

5-Aminolevulinic Acid (5-ALA): A 2025 gram-scale synthesis utilized oxazole intermediates, highlighting the role of carboxylic acid moieties in prodrug design .

Industrial and Research Applications

Medicinal Chemistry

-

Scaffold for Drug Design: The oxazole core is prevalent in FDA-approved drugs (e.g., Linezolid). The tert-butyl group improves metabolic stability .

-

Late-Stage Functionalization: Oxazole carboxylic acids serve as handles for amide coupling or metal-catalyzed cross-coupling .

Material Science

-

Ligand Design: Oxazole-carboxylate complexes with transition metals (e.g., Ru, Pd) show promise in catalysis .

Challenges and Future Directions

Synthetic Optimization

-

Regioselectivity: Current methods favor 4,5-disubstitution; achieving 2,4-disubstitution requires tailored catalysts .

-

Green Chemistry: Solvent recovery (e.g., DCM) and base reuse (e.g., DMAP) are critical for scalable processes .

Biological Screening

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume